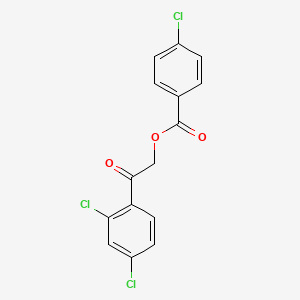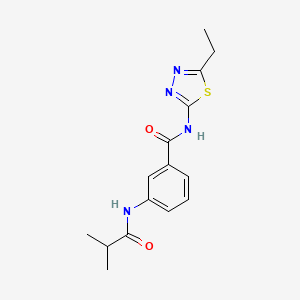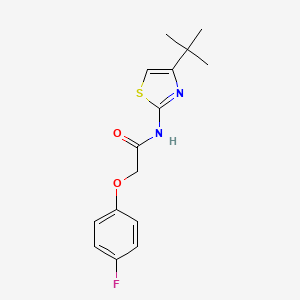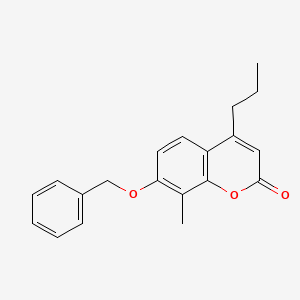![molecular formula C13H15Cl2NO2S B5764152 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)
4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine, also known as DCM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential use in scientific research applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been extensively studied for its potential use in scientific research applications. It has been shown to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been used as a tool in the study of ion channels and their role in cellular physiology.
Mécanisme D'action
The mechanism of action of 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine is not fully understood, but it is believed to act by disrupting the function of ion channels in cells. Specifically, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine can be toxic in high doses, and its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for research on 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug development. Finally, the synthesis of novel derivatives of 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine is a synthetic compound with promising potential for use in scientific research. Its unique chemical structure and properties make it a valuable tool for the study of ion channels and their role in cellular physiology. While further research is needed to fully understand its mechanism of action and potential applications, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine represents a promising avenue for the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine involves the reaction of 2,6-dichlorobenzyl chloride with morpholine in the presence of a catalyst such as triethylamine. The resulting product is then treated with thioacetic acid to yield the final compound. This method has been optimized to produce high yields of pure 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine with minimal impurities.
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2S/c14-11-2-1-3-12(15)10(11)8-19-9-13(17)16-4-6-18-7-5-16/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPGEYINYEXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(morpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)
![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)
![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)

![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)

![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)